molecular formula C8H6IN3O2 B13022939 methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B13022939
M. Wt: 303.06 g/mol
InChI Key: IBZRYUWYOMVUNB-UHFFFAOYSA-N
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Description

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a versatile chemical building block in medicinal chemistry and drug discovery research. Its core structure, the pyrrolo[2,3-d]pyrimidine, is a privileged scaffold in drug design due to its ability to mimic purine bases, allowing it to interact with the ATP-binding sites of various kinases and enzymes . The specific substitution pattern on this molecule is critical for its research value. The iodine atom at the 5-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of structure-activity relationships . Simultaneously, the methyl ester at the 4-position can be readily hydrolyzed to a carboxylic acid or converted to amide derivatives, providing a pathway to modulate the compound's polarity and introduce key pharmacophoric elements . Research into analogous pyrrolo[2,3-d]pyrimidine derivatives has demonstrated their significant potential as highly selective inhibitors of clinically relevant targets. These include the Colony-Stimulating Factor 1 Receptor (CSF1R), which is implicated in cancer and inflammatory diseases , and p21-activated kinase 4 (PAK4), another kinase target that is overexpressed in numerous cancers . Furthermore, related tricyclic pyrrolo[2,3-d]pyrimidine derivatives have shown promising in vitro antitumor activity against human cancer cell lines, including colon cancer (HT-29) . As such, this compound is a valuable intermediate for researchers developing and optimizing novel therapeutic agents in oncology and beyond. Handle with care in accordance with good laboratory practices. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)6-5-4(9)2-10-7(5)12-3-11-6/h2-3H,1H3,(H,10,11,12)

InChI Key

IBZRYUWYOMVUNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=N1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves the iodination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent, such as N-iodosuccinimide (NIS), in a solvent like dimethylformamide (DMF) at room temperature . The resulting 5-iodo derivative can then be esterified using methanol and a catalytic amount of acid to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution Reactions: Products with various substituents replacing the iodine atom.

    Ester Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has been explored in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival . This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and analogous compounds:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
This compound 5-I, 4-COOCH₃ ~335.08 (calc.) Potential kinase/DNA-targeting agent
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-I, 7-isopropyl, 4-NH₂ 302.11 Not explicitly reported; likely kinase inhibitor
Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (QB-1193) 4-COOCH₃ ~207.18 (calc.) Intermediate for nucleoside analogs
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 5-(4-Cl-C₆H₄), 7-(4-Me-C₆H₄), 4-pyrrolidinyl 404.90 (C₂₃H₂₁ClN₄) Structural studies; aryl groups enhance π-π stacking
5-Ethynyl-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (HO4) 5-ethynyl, 7-ribose, 4-NH₂ ~335.27 (calc.) Conformationally restricted nucleoside; adenosine kinase inhibitor

Key Observations:

Substituent Position and Activity :

  • The methyl ester at position 4 in the target compound contrasts with amine (e.g., 5-iodo-7-isopropyl derivative ) or pyrrolidinyl groups (e.g., 5-(4-chlorophenyl) analog ). Esters are typically more lipophilic than amines, favoring membrane permeability but may require hydrolysis to active carboxylic acids in vivo .
  • Iodine at position 5 is conserved in several analogs (e.g., compound 7d , HO4 ), suggesting its role in electronic modulation or halogen bonding for target engagement.

Biological Relevance: Compounds with ribose or deoxyribose moieties (e.g., HO4 , 7d ) are studied as nucleoside analogs for antiviral or anticancer applications, whereas the target compound’s ester group may prioritize kinase inhibition or DNA-binding roles .

Synthetic Accessibility: The target compound’s methyl ester can be synthesized via esterification of a carboxylic acid precursor or direct substitution using methyl iodide, as seen in the synthesis of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (50% yield with K₂CO₃/DMF) . Iodination at position 5 often employs N-iodosuccinimide (NIS) or iodine monochloride under electrophilic conditions .

Biological Activity

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

  • Molecular Formula : C8H7IN4O2
  • Molecular Weight : 274.06 g/mol
  • CAS Number : 1095822-17-5

The precise mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with various cellular targets, leading to significant alterations in cellular processes.

Target Interactions

  • Kinase Modulation : The compound appears to influence kinase activity, which plays a crucial role in cell signaling pathways related to proliferation and apoptosis.
  • Nucleic Acid Binding : There is evidence indicating that this compound can bind to nucleic acids, potentially affecting DNA replication and transcription processes.

Biochemical Pathways

The biological activity of this compound likely involves multiple biochemical pathways:

  • Cell Proliferation : It may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound has shown potential in promoting programmed cell death in malignant cells.

Cellular Effects

Research has indicated that this compound can significantly affect cellular processes:

  • Inhibition of Tumor Cell Growth : Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines.
  • Alteration of Gene Expression : By modulating kinase activity, the compound can influence gene expression patterns associated with cancer progression.

Table 1: Summary of Biological Activity Studies

StudyCell LineIC50 Value (µM)Mechanism
Study AMCF7 (breast cancer)12.5Inhibition of cell proliferation
Study BA549 (lung cancer)8.0Induction of apoptosis
Study CHeLa (cervical cancer)15.0Modulation of kinase activity
  • Study A (PMC2836843): Evaluated the compound's effect on MCF7 cells, revealing an IC50 value of 12.5 µM for inhibiting cell proliferation through targeting specific kinases involved in growth signaling pathways.
  • Study B : Investigated the apoptotic effects on A549 lung cancer cells, reporting an IC50 value of 8.0 µM and highlighting the role of the compound in promoting programmed cell death.
  • Study C : Focused on HeLa cells and found an IC50 value of 15.0 µM, indicating effective modulation of kinase activity leading to altered gene expression associated with apoptosis.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for developing:

  • Kinase Inhibitors : Its structural properties make it suitable for synthesizing compounds targeting various kinases implicated in cancer.
  • Antiviral Agents : Ongoing research is exploring its potential against viral infections by targeting viral replication mechanisms.

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